molecular formula C2H2Cl3NS2 B8016407 4,5-Dichloro-5h-1,2,3-dithiazolium chloride

4,5-Dichloro-5h-1,2,3-dithiazolium chloride

Cat. No.: B8016407
M. Wt: 210.5 g/mol
InChI Key: PQULLKVZOMULRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-5h-1,2,3-dithiazolium chloride is a useful research compound. Its molecular formula is C2H2Cl3NS2 and its molecular weight is 210.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Improved Synthesis Techniques : 4,5-Dichloro-5H-1,2,3-dithiazolium chloride reacts with DMSO and other sulfoxides, facilitating improved synthesis methods for various chloro-dithiazolone compounds. This reaction yields excellent results, demonstrating the chloride's usefulness in synthesis processes (Kalogirou & Koutentis, 2009).

  • Generation of Novel Compounds : The compound reacts with dimethylsulfonium dicyanomethylide, leading to the formation of unique chloro-dithiazolylidene malononitriles and other isomers. This highlights its role in creating new chemical entities (Kalogirou & Koutentis, 2009).

  • Formation of Benzensulfonate Compounds : The reaction of this compound with phenylsulfonyl acetonitrile results in S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate, demonstrating its versatility in forming various sulfur-containing compounds (Plakas et al., 2022).

  • Degradation Studies : Research on the degradation of this compound in wet solvents has led to the discovery of multiple new compounds, providing insights into its stability and reactivity under different conditions (Kalogirou & Koutentis, 2009).

  • Heterocyclic Fused Derivatives Synthesis : This chloride is integral in synthesizing novel derivatives of the thieno[2,3-d]pyrimidin-4-one system, showcasing its application in the synthesis of complex heterocyclic structures (Pereira et al., 2017).

  • Characterization of Substituted Salts : Studies have been conducted on the preparation and characterization of various substituted dithiazolium salts derived from this compound, contributing to a deeper understanding of its chemical behavior (Koutentis, 2005).

Properties

IUPAC Name

4,5-dichloro-5H-dithiazol-3-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2NS2.ClH/c3-1-2(4)6-7-5-1;/h2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQULLKVZOMULRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=[NH+]SS1)Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-5h-1,2,3-dithiazolium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.